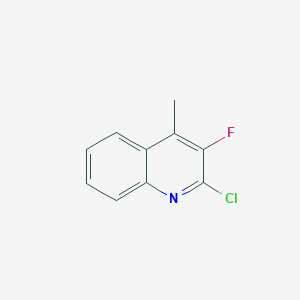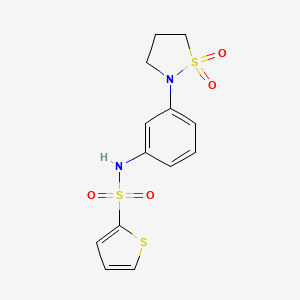
2-Chloro-3-fluoro-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-fluoro-4-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family . It has a molecular weight of 195.62 . The compound is typically stored at a temperature of 4°C and is available in powder form .
Synthesis Analysis
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . There are numerous synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The IUPAC name of this compound is the same as its common name . The InChI code for this compound is 1S/C10H7ClFN/c1-6-7-4-2-3-5-8(7)13-10(11)9(6)12/h2-5H,1H3 .Chemical Reactions Analysis
Quinoline derivatives are known to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical and Chemical Properties Analysis
This compound has a molecular weight of 195.62 . It is a powder that is stored at a temperature of 4°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
A general approach to synthesizing 3-fluoro-, 3-chloro-, and 3-bromoquinolines relies on the Friedländer reaction of α-haloketones, facilitated by organosilane. This method is significant for parallel synthesis conditions, highlighting the versatility of halogenated quinolines in chemical synthesis (Ryabukhin et al., 2011).
Pharmaceutical Research
Research has focused on designing, synthesizing, and evaluating 2-phenylquinolin-4-ones (2-PQs) derivatives for antitumor activities. Notably, compounds like 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one have shown significant inhibitory activity against tumor cell lines, suggesting the potential of fluorinated quinolines in cancer therapy (Chou et al., 2010).
Antimicrobial Applications
The antimicrobial potential of 2-chloroquinoline derivatives has been explored, with some compounds demonstrating significant activity against fungal strains such as Aspergillus niger and Aspergillus flavus. This suggests the role of chloroquinolines in developing new antimycotic agents (Kumar et al., 2011).
Antitubulin Agents
A series of 2-aryl-6,7-methylenedioxyquinolin-4-one analogues have been designed, synthesized, and evaluated for their cytotoxicity against human cancer cell lines. These compounds function as antitubulin agents, with certain derivatives showing potent cytotoxicity, suggesting their potential as anticancer drugs (Chang et al., 2009).
Antifungal Activity
2-Chloro-6-methylquinoline hydrazone derivatives have been synthesized and tested for antimicrobial activity, showing significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. This highlights the antimicrobial potential of modified quinoline compounds (Bawa et al., 2009).
Mécanisme D'action
Target of Action
Quinoline compounds are known to interact with various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
It’s known that quinoline compounds can undergo a variety of reactions including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biochemical Pathways
Quinoline compounds are known to be involved in various biochemical pathways due to their wide range of biological activities .
Result of Action
Quinoline compounds are known to exhibit a remarkable biological activity .
Action Environment
The environment can significantly affect the action of quinoline compounds .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future directions may include the development of new synthesis protocols and the exploration of new biological and pharmaceutical activities.
Propriétés
IUPAC Name |
2-chloro-3-fluoro-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-7-4-2-3-5-8(7)13-10(11)9(6)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYVXNLOEGSNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2561601.png)

![2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2561605.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2561607.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)


![3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)
![3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2561621.png)


